

Context Among Other Inhaled PDE4 Inhibitors

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Compound Focus: Tofimilast

CAS No.: 185954-27-2

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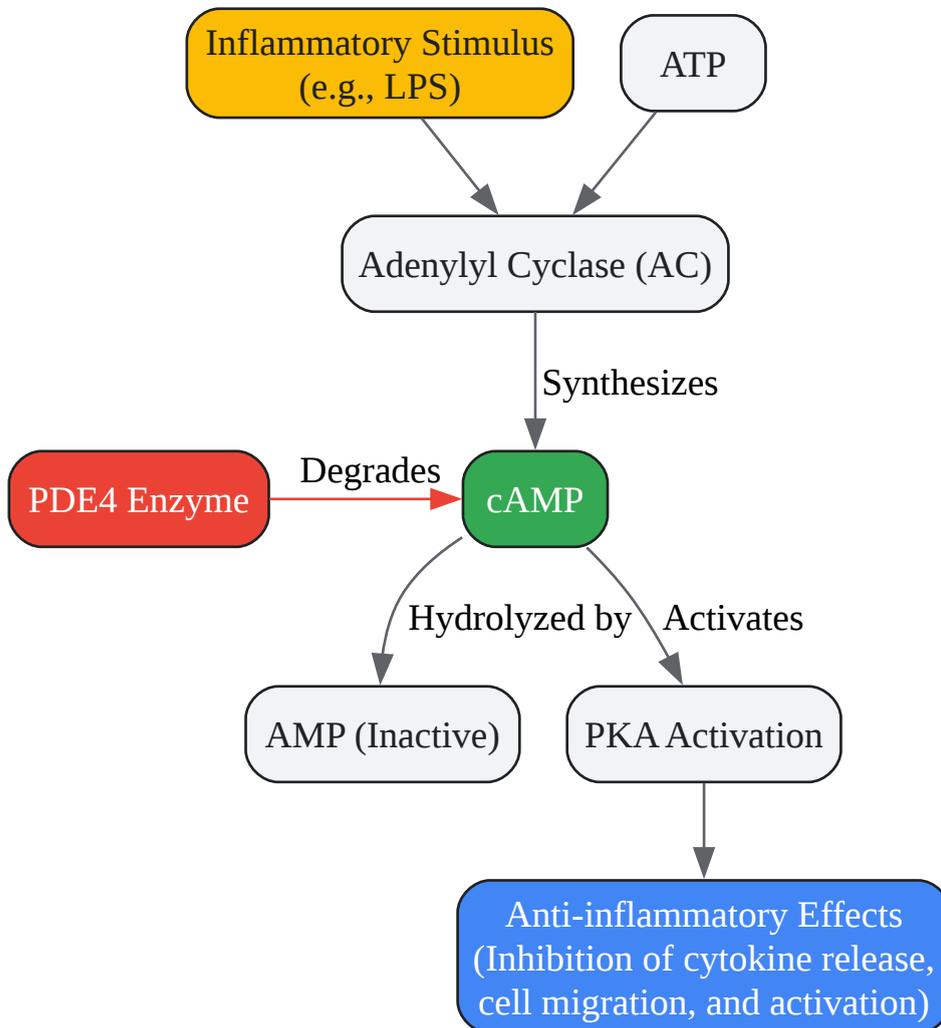
Tofimilast was one of several inhaled PDE4 inhibitors developed to improve the therapeutic index over oral formulations. The table below places it in the context of other compounds from the same development wave, illustrating its relative potency.

Compound (Company)	Reported PDE4 IC ₅₀	Clinical Development Status (as of source publication)
GSK256066 (GlaxoSmithKline)	0.003 nM	Development stopped (hypothesized low solubility & low therapeutic index) [1]
SCH900182 (Schering Plough/Merck)	0.07 nM	Did not advance past preclinical development [1]
UK-500,001 (Pfizer)	1 nM	Discontinued (lack of efficacy in COPD trials) [1]
AWD-12-281 (Elbion/GSK)	9.7 nM	Discontinued (poor efficacy) [1]
Tofimilast (Pfizer)	140 nM	Discontinued (failed to demonstrate efficacy in multiple trials) [1]

> Note: IC₅₀ values are from cell-free enzyme assays and direct comparisons should be made with caution, as data was generated in different labs with varying experimental protocols [1].

The Mechanism of PDE4 Inhibition

Although specific signaling studies for **Tofimilast** were not available, its intended mechanism aligns with the general class of PDE4 inhibitors. The diagram below outlines the core anti-inflammatory pathway that PDE4 inhibitors target.



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Generalized mechanism of PDE4 inhibitors showing increased cAMP leading to anti-inflammatory effects.

This mechanism leads to broad anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine release from immune cells such as macrophages, neutrophils, and T-cells [2] [3] [4].

Interpretation and Further Research

The available data suggests that **Tofimilast had the lowest in vitro potency among its peers**, which may have been a factor in its failure to demonstrate clinical efficacy across multiple trials [1]. Its development was discontinued, highlighting the historical challenge of achieving a sufficient therapeutic index with PDE4 inhibitors, even via inhaled delivery.

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